molecular formula C8H13N3 B13585558 [(1-cyclopropyl-1H-imidazol-5-yl)methyl](methyl)amine

[(1-cyclopropyl-1H-imidazol-5-yl)methyl](methyl)amine

Cat. No.: B13585558
M. Wt: 151.21 g/mol
InChI Key: BXGQSTJNMGELAB-UHFFFAOYSA-N
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Description

(1-cyclopropyl-1H-imidazol-5-yl)methylamine is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropyl-1H-imidazol-5-yl)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopropyl-1H-imidazole with formaldehyde and a methylamine source. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-cyclopropyl-1H-imidazol-5-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

(1-cyclopropyl-1H-imidazol-5-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-cyclopropyl-1H-imidazol-5-yl)methylamine involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological effects .

Comparison with Similar Compounds

(1-cyclopropyl-1H-imidazol-5-yl)methylamine can be compared with other imidazole derivatives:

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their molecular structures.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-(3-cyclopropylimidazol-4-yl)-N-methylmethanamine

InChI

InChI=1S/C8H13N3/c1-9-4-8-5-10-6-11(8)7-2-3-7/h5-7,9H,2-4H2,1H3

InChI Key

BXGQSTJNMGELAB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=CN1C2CC2

Origin of Product

United States

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